1-(3-Acetylphenyl)-3-butylurea
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Overview
Description
1-(3-Acetylphenyl)-3-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group attached to the nitrogen atom and an acetyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Acetylphenyl)-3-butylurea can be synthesized through the reaction of 3-aminoacetophenone with butyl isocyanate. The reaction typically takes place in a solvent such as dry acetone under nitrogen atmosphere. The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetylphenyl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of 3-carboxyphenyl-3-butylurea.
Reduction: Formation of 1-(3-hydroxyphenyl)-3-butylurea.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Acetylphenyl)-3-butylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive urea derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-butylurea involves its interaction with specific molecular targets. The acetyl and butyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
- 1-(3-Acetylphenyl)-3-phenylurea
- 1-(3-Acetylphenyl)-3-(1-naphthyl)urea
Comparison: 1-(3-Acetylphenyl)-3-butylurea is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to its phenyl and naphthyl analogs. The butyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-butylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)15-12-7-5-6-11(9-12)10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKIFLWAYFIUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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